molecular formula C7H9NO2 B3103842 (R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one CAS No. 1451089-77-2

(R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B3103842
CAS No.: 1451089-77-2
M. Wt: 139.15
InChI Key: RKJOSOCBDGSTIJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a chiral compound with a unique structure that includes an ethynyl group, a hydroxyl group, and a pyrrolidinone ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Scientific Research Applications

®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as propargyl alcohol and N-methylpyrrolidinone.

    Reaction Conditions: The key steps involve the formation of the ethynyl group and the hydroxyl group on the pyrrolidinone ring. This can be achieved through a series of reactions including alkylation, oxidation, and cyclization.

    Catalysts and Reagents: Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to improve yield and efficiency.

    Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-ethynyl-1-methylpyrrolidin-2-one.

    Reduction: 3-ethyl-3-hydroxy-1-methylpyrrolidin-2-one.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one: The enantiomer of the compound with different biological activities.

    3-ethynyl-3-hydroxy-1-ethylpyrrolidin-2-one: A structurally similar compound with an ethyl group instead of a methyl group.

    3-ethynyl-3-hydroxy-1-methylpiperidin-2-one: A compound with a piperidinone ring instead of a pyrrolidinone ring.

Uniqueness

®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both an ethynyl and a hydroxyl group on the pyrrolidinone ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOSOCBDGSTIJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@](C1=O)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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